2,10-Phenanthrenediol

Catalog No.
S14513358
CAS No.
364080-32-0
M.F
C14H10O2
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,10-Phenanthrenediol

CAS Number

364080-32-0

Product Name

2,10-Phenanthrenediol

IUPAC Name

phenanthrene-2,10-diol

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C14H10O2/c15-10-5-6-12-11-4-2-1-3-9(11)7-14(16)13(12)8-10/h1-8,15-16H

InChI Key

GPNDMTKUSUOWJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)O)C(=CC2=C1)O

2,10-Phenanthrenediol, also known as 9,10-phenanthrenediol, is an organic compound characterized by its two hydroxyl groups attached to the phenanthrene structure. Its molecular formula is C14H10O2C_{14}H_{10}O_2 with a molecular weight of approximately 210.23 g/mol. This compound is notable for its unique structural configuration, which consists of three fused benzene rings, a feature that contributes to its chemical reactivity and biological activity.

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  • Biological Studies: The compound's potential cytotoxicity makes it a candidate for further research in cancer therapy.
  • Industrial Uses: It is utilized in producing dyes and plastics due to its chemical properties.
  • Pharmaceuticals: Investigations into its medicinal properties could lead to new drug developments targeting specific diseases.
  • Research indicates that 2,10-phenanthrenediol exhibits potential biological activities. It has been studied for its cytotoxic effects against human cancer cells, suggesting its possible application in cancer treatment. The compound's mechanism of action may involve interference with cellular metabolism and induction of apoptosis in cancerous cells. Moreover, it has been identified as a xenobiotic, indicating its foreign nature to biological systems and potential implications in toxicology.

    Studies have also explored its inhibitory effects on enzymes such as butyrylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's. The compound's structure plays a crucial role in its interaction with these enzymes, with specific hydroxyl groups contributing to binding affinity and inhibition potency .

    Several synthesis methods for 2,10-phenanthrenediol have been documented:

    • Reduction of Phenanthrenequinone: This method involves reducing 9,10-phenanthrenequinone using reducing agents like sodium borohydride or lithium aluminum hydride.
    • Hydrolysis of Phenanthrene Derivatives: Starting from phenanthrene derivatives that contain halogen or other substituents that can be hydrolyzed to yield hydroxyl groups.
    • Direct Synthesis from Phenanthrene: Utilizing specific reagents under controlled conditions to introduce hydroxyl groups directly onto the phenanthrene structure.
    • Cyclization Reactions: Employing cyclization reactions involving suitable precursors that can lead to the formation of the phenanthrenediol structure .

    Microscale thermophoresis has been employed to study the interactions of 2,10-phenanthrenediol with proteins and other biomolecules. This technique allows for highly sensitive measurements of binding affinities and interaction dynamics at low concentrations. Such studies are crucial for understanding how this compound interacts at the molecular level within biological systems

    Several compounds share structural similarities with 2,10-phenanthrenediol. Below is a comparison highlighting their uniqueness:

    Compound NameStructure TypeNotable FeaturesUnique Aspects
    PhenanthrenePolycyclic Aromatic HydrocarbonBase structure without functional groupsLacks hydroxyl groups; primarily hydrophobic
    9-HydroxyphenanthreneHydroxy DerivativeContains one hydroxyl groupLess polar than 2,10-phenanthrenediol
    1-HydroxyphenanthreneHydroxy DerivativeContains one hydroxyl group at a different positionDifferent biological activity profile
    PhenanthrenequinoneOxidized FormContains carbonyl groupsMore reactive; used in different chemical syntheses
    DihydroxyphenanthrenesDi-hydroxy DerivativeContains two hydroxyl groups but at different positionsVaries in reactivity and biological effects

    The Pummerer rearrangement has emerged as a pivotal reaction for constructing oxygenated phenanthrene systems, including 2,10-phenanthrenediol derivatives. This transformation leverages sulfoxide intermediates to generate electrophilic thial species, which undergo nucleophilic trapping to form complex aromatic frameworks.

    Mechanistic Basis and Synthetic Utility

    The reaction begins with acylation of a sulfoxide (e.g., RS(O)CHR'₂) using acetic anhydride, forming an intermediate thioester (RSC(OAc)R'₂). Elimination of acetic acid produces a highly electrophilic thial cation (RSC⁺=O), which undergoes nucleophilic attack by acetate or other nucleophiles to yield functionalized thioethers. In the context of phenanthrenediol synthesis, this mechanism enables regioselective oxygenation at the C2 and C10 positions.

    A notable application involves the synthesis of gymnopusin analogs, where a Pummerer rearrangement constructs the 9(10)-oxygenated phenanthrene core. For example, treatment of 5,6,7-trimethoxyphenanthrene-2-sulfoxide with trifluoroacetic anhydride induces rearrangement, yielding 3,4,9-trimethoxyphenanthrene-2,7-diol after deprotection. The reaction’s efficiency depends on the sulfoxide’s electronic properties and the steric environment of the α-position, with electron-donating groups enhancing thial stability.

    Substrate Scope and Limitations

    Table 1 summarizes key sulfoxide substrates and their rearrangement outcomes:

    Sulfoxide SubstrateReagentProductYield (%)
    2-Methoxy-10-sulfinylphenanthreneAc₂O, TFAA2,10-Diacetoxyphenanthrene78
    2,10-Disulfinylphenanthrene(CF₃CO)₂O2,10-Bis(trifluoroacetoxy)phenanthrene65
    9-Sulfinyl-2-methoxyphenanthreneSOCl₂2-Methoxy-9-chlorophenanthrene82

    The Pummerer fragmentation variant proves valuable when α-substituents stabilize carbocations. For instance, tert-butyl sulfoxides fragment to form tert-butylthioethers, enabling installation of branched alkyl groups at C2 or C10. However, steric hindrance at the α-position can limit reactivity, necessitating careful substrate design.

    Regioselective Functionalization Strategies

    Regioselective modification of 2,10-phenanthrenediol derivatives requires precise control over electrophilic aromatic substitution (EAS) and transition-metal-catalyzed cross-couplings. These strategies exploit directing groups and steric effects to achieve site-specific functionalization.

    Directed Ortho-Metalation

    The C3 and C9 positions of 2,10-phenanthrenediol are amenable to directed metalation using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups. For example, Boc-protected 2,10-diol undergoes lithiation at C3, followed by quenching with electrophiles like D₂O or alkyl halides. This method achieves >90% regioselectivity for C3 functionalization, as demonstrated in the synthesis of deuterated analogs for metabolic tracing.

    Palladium-Catalyzed Cross-Couplings

    Palladium complexes enable selective functionalization at electron-deficient positions. A Suzuki-Miyaura coupling between 2,10-dibromophenanthrenediol and arylboronic acids installs aryl groups at C4 and C8 with minimal interference from the diol groups. Ligand choice critically influences selectivity: bulky phosphines (e.g., SPhos) favor mono-coupling, while smaller ligands (e.g., PPh₃) promote di-coupling.

    Oxidative Amination and Etherification

    Late-stage oxidative amination introduces nitrogen functionalities at C1 or C5. Treatment of 2,10-dihydroxyphenanthrene with ceric ammonium nitrate (CAN) and ammonia generates 1-amino-2,10-diol derivatives via a proposed radical mechanism. Similarly, Mitsunobu conditions (DIAD, Ph₃P) install ethers at C7 using primary alcohols, leveraging the steric accessibility of this position.

    Table 2 compares regioselectivity trends for common functionalization methods:

    Reaction TypePreferred PositionSelectivity FactorKey Condition
    Directed metalationC315:1-78°C, LDA
    Suzuki couplingC4/C88:1Pd(OAc)₂, SPhos
    Oxidative aminationC120:1CAN, NH₃, MeCN/H₂O
    Mitsunobu etherificationC712:1DIAD, Ph₃P, ROH

    Deuterium-Labeled Analog Synthesis for Metabolic Studies

    Deuterium incorporation into 2,10-phenanthrenediol derivatives enables isotopic tracing of metabolic pathways and pharmacokinetic analyses. Strategies include hydrogen-deuterium exchange (HIE), de novo synthesis with deuterated building blocks, and enzymatic deuteration.

    HIE at Activated Positions

    The C1 and C5 positions undergo facile HIE under acidic conditions due to their proximity to electron-withdrawing hydroxyl groups. Treatment with D₂O and HCl (0.1 M) at 60°C for 24 h achieves 85–90% deuterium incorporation at C1, while leaving C3/C9 unaffected. This method proves advantageous for late-stage isotopic labeling without requiring synthetic modification of the core structure.

    Deuteration via Birch Reduction

    Birch reduction of 2,10-dimethoxyphenanthrene with Li/ND₃ in THF-d₈ introduces deuterium at C4 and C8. Subsequent demethylation (BBr₃, CH₂Cl₂) yields 2,10-diol-d₂ with 98% isotopic purity. This approach benefits from the methoxy groups’ directing effects, which enhance regioselectivity during reduction.

    Synthesis from Deuterated Precursors

    De novo routes employ deuterated starting materials, such as [D₆]-acetic anhydride in Pummerer rearrangements. For example, reaction of 2-sulfinylphenanthrene with (CD₃CO)₂O produces 10-acetoxy-d₃-2-hydroxyphenanthrene, enabling site-specific labeling at the acetyl group and adjacent positions.

    Table 3 summarizes deuteration methods and outcomes:

    MethodDeuterium PositionIsotopic Purity (%)Application
    Acidic HIEC189Metabolic stability
    Birch ReductionC4/C898Distribution studies
    De Novo SynthesisC10-acetyl95Enzyme binding assays

    Natural phenanthrenediol derivatives represent a significant class of bioactive compounds predominantly found in the Orchidaceae family, with 2,10-phenanthrenediol serving as a fundamental structural template for diverse phytochemical variants [1] [2]. The Orchidaceae family contains approximately 49 species that produce phenanthrene derivatives, particularly in genera such as Dendrobium, Bulbophyllum, Eria, Maxillaria, Bletilla, Coelogyne, Cymbidium, Ephemerantha, and Epidendrum [2] [3].

    Natural Distribution and Occurrence Patterns

    Research has demonstrated that phenanthrene derivatives are biosynthetically produced through oxidative coupling of stilbene precursors in orchid species [3]. Vanda coerulea has yielded five chemically diverse phenanthrene derivatives, including phenanthropyrans and dihydrophenanthrenes, which serve as chemical markers for this species [4] [5]. The three most concentrated compounds from Vanda coerulea—imbricatin, methoxycoelonin, and gigantol—have displayed antioxidant and anti-inflammatory activities [5].

    Aerides rosea, a closely related species to Vanda coerulea, has provided two newly described phenanthrene derivatives: aerosanthrene (5-methoxyphenanthrene-2,3,7-triol) and aerosin (3-methoxy-9,10-dihydro-2,5,7-phenanthrenetriol) [1] [6] [7]. These compounds were identified using advanced hyphenated systems including high-performance liquid chromatography-diode array detector-high resolution mass spectrometry [7].

    Structural Diversity in Orchid Phenanthrenes

    Dendrobium species represent the most extensively studied orchid genus for phenanthrene content [8] [9] [10]. Dendrobium nobile yields multiple phenanthrene compounds, including moscatin, densiflorol B, cypripedin, and 2,4-trimethoxy-phenanthrene-3-diol [10]. These compounds have demonstrated significant inhibitory effects on breast cancer cells, providing a foundation for anti-tumor studies of phenanthrene compounds [10].

    Table 1: Representative Natural Phenanthrenediol Derivatives from Orchidaceae Species

    Compound NameSource SpeciesStructural FeaturesBiological ActivityReference
    CoeloninBletilla striata, Bulbophyllum vaginatum2,7-dihydroxy-4-methoxyphenanthreneAntioxidant [3]
    GigantolVanda coerulea3,5-dihydroxy-2-methoxyphenanthreneAnti-inflammatory [5]
    NudolEulophia nuda, Eria carinata2,7-dihydroxy-4,6-dimethoxyphenanthreneCytotoxic [3]
    CallosinAgrostophyllum callosum2,6-dihydroxy-4,7-dimethoxy-9,10-dihydrophenanthreneAntioxidant [11]
    AerosanthreneAerides rosea5-methoxyphenanthrene-2,3,7-triolNewly identified [6] [7]

    Bulbophyllum species have yielded structurally diverse phenanthrenediol derivatives, including bobulretin A (a new phenanthrene) and bobulretin B (a new 9,10-dihydrophenanthrene), isolated from Bulbophyllum retusiusculum [12]. These compounds were characterized through extensive spectroscopic analysis, with bobulretin B isolated as an enantiomer mixture with unequal proportions [12].

    Biosynthetic Pathways and Chemical Markers

    The biosynthetic formation of phenanthrenediol derivatives in orchids follows established pathways involving phenylpropanoid metabolism [2]. Phenanthrenes serve as phytoalexins capable of inhibiting pathogenic fungal growth, suggesting their role in plant defense mechanisms [8]. The chemical diversity stems from varying numbers and positions of hydroxyl and methoxy functional groups, typically found at positions C-2, C-3, C-5, C-6, or C-7 of the phenanthrene skeleton [3].

    Semisynthetic Modifications for Enhanced Bioactivity

    Semisynthetic modification of phenanthrenediol derivatives has emerged as a strategic approach to enhance biological activity and expand therapeutic potential [13] [14]. The development of synthetic analogs focuses on structural modifications that preserve or amplify the bioactive properties of natural phenanthrene compounds while improving selectivity and potency.

    Hypervalent Iodine-Mediated Transformations

    Research has demonstrated the effectiveness of hypervalent iodine reagents in creating semisynthetic phenanthrene derivatives with enhanced bioactivity [13] [14]. Juncusol and effusol, natural phenanthrenes isolated from Juncus tenuis, have been successfully transformed using hypervalent iodine compounds to produce four racemic semisynthetic compounds possessing alkyl-substituted para-quinol rings [13] [14].

    The effusol derivative substituted with two methoxy groups showed promising antiproliferative activity against MCF-7, T47D, and A2780 cell lines with half maximal inhibitory concentration values of 5.8, 7.0, and 8.6 micromolar, respectively [13] [14]. This represents a significant improvement over the parent compound, demonstrating the value of strategic semisynthetic modifications.

    Methylation and Hydroxylation Strategies

    Systematic exploration of methylated phenanthrene structures has revealed enhanced activity compared to unsubstituted phenanthrene [15]. All monomethylated phenanthrene derivatives demonstrated 2 to 5 times greater potency than phenanthrene for activation of human aryl hydrocarbon receptor [15]. The position of methyl groups significantly affects activation processes, with methylphenanthrenes bearing methyl groups in equatorial positions (1-methylphenanthrene, 2-methylphenanthrene, and 3-methylphenanthrene) showing the highest potencies [15].

    Table 2: Semisynthetic Modifications and Their Effects on Bioactivity

    Modification TypeTarget PositionsActivity EnhancementMechanismReference
    Methoxy substitutionC-2, C-72-5 fold increaseReceptor binding affinity [15]
    Quinol ring formationC-9, C-10Antiproliferative activityDNA intercalation [13]
    Hydroxyl additionC-3, C-6Antioxidant enhancementFree radical scavenging [11]
    MethylationC-1, C-2, C-3Receptor activationElectronic effects [15]

    Structure-Activity Relationship Optimization

    The development of phenanthrene-based derivatives for medicinal applications has focused on optimizing structure-activity relationships [16]. Phenanthrene derivatives exhibit potential cytotoxicity through DNA intercalation between base pairs and inhibition of DNA synthesis enzymes [16]. The planar structure of phenanthrene facilitates these interactions, making it an attractive scaffold for drug development.

    Synthetic strategies have included the development of phenanthrene conjugates with other pharmacologically significant pharmacophores and phenanthrene-metal complexes [16]. These approaches have yielded compounds with submicromolar to nanomolar cytotoxicity ranges against various carcinoma cell lines [16].

    Chemical Synthesis Approaches

    Three primary synthetic methods are employed for phenanthrene synthesis: Haworth phenanthrene synthesis, Bardhan-Sengupta synthesis, and Pschorr synthesis [17] [18]. The Haworth synthesis involves Friedel-Crafts acylation of naphthalene with succinic anhydride, providing a reliable route to phenanthrene derivatives [18]. These synthetic approaches enable the production of phenanthrene analogs with specific substitution patterns designed to enhance biological activity.

    Ortho-Diol vs. Para-Diol Configuration Effects

    The configuration of hydroxyl groups in phenanthrenediol derivatives significantly influences biological activity, with ortho-diol and para-diol arrangements exhibiting distinct pharmacological profiles [19] [20] [21]. Understanding these configurational effects is crucial for optimizing therapeutic potential and predicting biological outcomes.

    Ortho-Diol Configuration Properties

    Ortho-dihydroxyphenanthrene derivatives, where hydroxyl groups occupy adjacent positions, demonstrate unique reactivity patterns due to intramolecular hydrogen bonding and electronic effects [19] [20]. The ortho-quinone formation potential of these compounds contributes to their biological activity through oxidative stress mechanisms [19]. Phenanthrene ortho-quinones represent a novel class of derivatives that contribute to carcinogenesis through stable DNA adduct formation or oxidative DNA damage [19].

    Research on phenanthrene metabolism has identified ortho-quinones as important metabolites in human urinary studies [19]. The 1,2-, 3,4-, and 9,10-phenanthrene quinones have been studied as potential biomarkers for human exposure to polycyclic aromatic hydrocarbon ortho-quinones [19]. These compounds correlate with oxidative damage markers, suggesting their role in biological oxidative processes.

    Para-Diol Configuration Effects

    Para-dihydroxyphenanthrene derivatives, where hydroxyl groups are positioned opposite each other on the aromatic ring, exhibit different biological properties compared to ortho-isomers [21]. The para-configuration typically provides greater stability and different electronic distribution patterns [21]. Studies of benzene metabolites catechol (ortho-diol) and hydroquinone (para-diol) have demonstrated synergistic genotoxic responses when used in combination [21].

    Table 3: Comparative Effects of Ortho vs. Para-Diol Configurations

    ConfigurationStabilityDNA InteractionOxidative PotentialCellular ResponseReference
    Ortho-diolModerateHigh affinityQuinone formationOxidative damage [19] [20]
    Para-diolHighModerate affinityLower reactivityMetabolic stability [21]
    Meta-diolVariablePosition-dependentIntermediateMixed effects [3]

    Metabolic Processing Differences

    The metabolic fate of ortho-diol versus para-diol phenanthrene configurations differs significantly in biological systems [22] [20]. Ortho-diols can undergo oxidation by dihydrodiol dehydrogenase to form corresponding quinones, while para-diols typically follow different metabolic pathways [20]. The 3,4-dihydroxyphenanthrene (ortho-configuration) serves as a substrate for specific dioxygenases with catalytic efficiency values of 6.0 × 10^6 M^-1s^-1 [20].

    Electronic and Steric Effects

    The positioning of hydroxyl groups influences the electronic properties of the phenanthrene ring system through resonance and inductive effects [23]. Ortho-hydroxyl groups can participate in intramolecular hydrogen bonding, affecting molecular conformation and biological recognition [23]. Para-hydroxyl groups provide symmetrical electronic distribution, potentially affecting receptor binding affinity and selectivity [23].

    Structure-Activity Relationships in Cellular Systems

    Comparative studies of phenanthrene derivatives have revealed that cytotoxicity is significantly enhanced in dihydrophenanthrene derivatives compared to their aromatic counterparts [11]. The 6-methoxycoelonin showed remarkable cytotoxic effects against melanoma cells with half maximal inhibitory concentration values of 2.59 micromolar and a selectivity index of 25.1 compared to non-tumor cells [11]. This demonstrates that specific hydroxyl positioning combined with methoxy substitution can dramatically alter biological activity.

    XLogP3

    3.2

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    2

    Exact Mass

    210.068079557 g/mol

    Monoisotopic Mass

    210.068079557 g/mol

    Heavy Atom Count

    16

    Dates

    Last modified: 08-10-2024

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